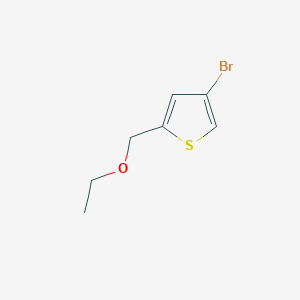

4-Bromo-2-(ethoxymethyl)thiophene

Overview

Description

4-Bromo-2-(ethoxymethyl)thiophene is a chemical compound with the molecular formula C7H9BrOS . It is related to 2-Bromothiophene, which is a colorless liquid used as a precursor to several drugs .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(ethoxymethyl)thiophene consists of a thiophene ring with a bromine atom and an ethoxymethyl group attached . The InChI code for this compound is 1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 .Physical And Chemical Properties Analysis

4-Bromo-2-(ethoxymethyl)thiophene has a molecular weight of 221.12 .Scientific Research Applications

Polymer Synthesis and Modification

One significant application of 4-Bromo-2-(ethoxymethyl)thiophene derivatives is in the field of polymer chemistry. The compound has been utilized in the preparation of polymeric organosilicon systems, such as poly[(ethoxysilylene)phenylenes]. These polymers exhibit interesting thermal properties and can undergo various reactions, including transformation of Si−OEt bonds into Si−Cl bonds, which can then react with a variety of nucleophiles to afford substitution products. This versatility suggests potential applications in materials science, particularly in the development of polymers with specific thermal and chemical resistance properties (Ohshita et al., 1997).

Molecular Electronics

In the realm of molecular electronics, simple and accessible aryl bromides, including derivatives of 4-Bromo-2-(ethoxymethyl)thiophene, serve as valuable building blocks. They have been used as precursors for thiol end-capped molecular wires, contributing to efficient synthetic transformations and the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These materials are pivotal in constructing molecular electronic devices, indicating the compound's role in advancing nanoelectronic technologies (Stuhr-Hansen et al., 2005).

Optical and Photophysical Properties

The compound also finds application in modifying the optical and photophysical properties of materials, such as poly(thiophene)s. Through postfunctionalization approaches, derivatives of 4-Bromo-2-(ethoxymethyl)thiophene have been used to tune the optical properties and enhance solid-state emission of these polymers. The modifications can significantly influence the fluorescence yield and offer insights into the electronic and steric effects of various functional groups on polymer properties, which is crucial for developing advanced optoelectronic devices (Li et al., 2002).

Electrochemical Applications

Another application involves the electrochemical synthesis of functionalized thiophenes, where derivatives of 4-Bromo-2-(ethoxymethyl)thiophene have been polymerized to create materials with unique electrochemical and optical properties. Such polymers exhibit lower oxidation potentials and have potential applications in electrochromic devices, highlighting the role of these compounds in developing new materials for energy storage and conversion technologies (Cihaner & Önal, 2007).

Safety and Hazards

Future Directions

Thiophene-based analogs, including 4-Bromo-2-(ethoxymethyl)thiophene, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further functionalization of this compound for various applications.

properties

IUPAC Name |

4-bromo-2-(ethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWSQIHDUSSKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(ethoxymethyl)thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)